molecular formula C23H22N4O3 B12164366 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12164366
M. Wt: 402.4 g/mol
InChI Key: SPUQQCDYMHAFAX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide reflects its intricate heterocyclic architecture. The parent structure is an acetamide derivative, with a 2-(1H-indol-1-yl)ethyl group attached to the nitrogen atom and a pyridazinone ring substituted at the third position with a 3-methoxyphenyl group.

The structural formula (Figure 1) comprises three distinct components:

  • Indole moiety : A bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, substituted at the 1-position by the ethyl chain.
  • Pyridazinone core : A six-membered diazine ring with ketone oxygen at position 6 and a 3-methoxyphenyl group at position 3.
  • Acetamide linker : A carboxamide group (-NH-C(=O)-CH2-) bridging the indole-ethyl and pyridazinone subunits.

The molecular formula is C₃₁H₂₄N₄O₃ , yielding a molecular weight of 500.55 g/mol.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 904513-52-6 EvitaChem, ChemicalBook
Synonyms ZINC08792355 ChemicalBook
Systematic Variants N-(2-(1H-Indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij]naphthyridin-12-yl)oxy)propanamide ChemicalBook

The CAS number 904513-52-6 serves as the primary identifier for regulatory and commercial purposes. Alternative designations like ZINC08792355 originate from virtual screening libraries, emphasizing its role in drug discovery pipelines.

Molecular Taxonomy Within Heterocyclic Compound Classes

This compound belongs to three interconnected heterocyclic classes:

  • Indole Derivatives : The 1H-indol-1-yl group places it within the indole alkaloid family, known for interactions with biological targets such as serotonin receptors.
  • Pyridazinones : The 6-oxopyridazin-1(6H)-yl subunit classifies it as a pyridazinone derivative, a diazine scaffold with applications in cardiovascular and anticancer therapeutics.
  • Acetamides : As an N-substituted acetamide, it shares functional group characteristics with neuromodulatory compounds like lidocaine derivatives.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-19-7-4-6-18(15-19)20-9-10-23(29)27(25-20)16-22(28)24-12-14-26-13-11-17-5-2-3-8-21(17)26/h2-11,13,15H,12,14,16H2,1H3,(H,24,28)

InChI Key

SPUQQCDYMHAFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Pyridazinone Ring Formation: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Final Coupling: The final step involves coupling the indole moiety with the pyridazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to tryptophan-binding sites, while the pyridazinone ring could interact with other active sites, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the indole, pyridazinone, or acetamide components, leading to distinct physicochemical and pharmacological profiles. Below is a detailed comparison:

Modifications on the Indole Moiety

Compound Name Indole Substituent Key Structural Feature Potential Impact Reference
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-chloro Chlorine atom at position 6 of indole Increases electronegativity; may enhance metabolic stability and target selectivity .
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-fluoro Fluorine atom at position 6 of indole Improves lipophilicity and bioavailability; fluorinated analogs often show enhanced blood-brain barrier penetration .
2-(1H-indol-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide 3-indole Indole attached via position 3 Alters spatial orientation; may reduce steric hindrance compared to position 1-substituted analogs .

Modifications on the Pyridazinone Ring

Compound Name Pyridazinone Substituent Key Structural Feature Potential Impact Reference
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide 3-methyl Methyl group at position 3 Increases hydrophobicity; may enhance membrane permeability but reduce solubility .
N-[2-(1H-indol-3-yl)ethyl]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide 4-(methylsulfanyl)phenyl Sulfur-containing substituent Introduces potential for hydrogen bonding and redox activity; could improve enzyme inhibition .
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide 2-chlorophenyl Chlorine at ortho position Enhances steric bulk; may influence binding to aromatic residues in target proteins .

Modifications on the Acetamide Linker

Compound Name Acetamide Substituent Key Structural Feature Potential Impact Reference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide Propanamide linker with piperazine Extended linker and piperazine group Improves solubility and introduces basicity; piperazine may enhance CNS activity .
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Thiazole-pyridine substituent Heterocyclic substitution Increases molecular complexity; may broaden target specificity .

Key Research Findings and Implications

Bioactivity Trends: Fluorinated and chlorinated derivatives (e.g., ) generally exhibit higher metabolic stability compared to non-halogenated analogs, making them candidates for in vivo studies.

Structural Flexibility : Compounds with extended linkers (e.g., propanamide in ) show improved solubility, critical for oral bioavailability.

Target Selectivity: The 3-methoxyphenyl group in the parent compound may favor interactions with aromatic residues in enzymes like acetylcholinesterase, as suggested by docking studies in related pyridazinone derivatives .

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyridazinone structure, which is known for its diverse biological activities. The presence of both the indole and pyridazine rings suggests potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds containing indole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit cancer cell proliferation in various human cancer cell lines such as SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and DU-145 (prostate cancer) .

Table 1: Cytotoxicity of Indole-Based Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ASK-OV-35.2Inhibition of tubulin assembly
Compound BNCI-H4603.8Induction of apoptosis
Compound CDU-1454.5Inhibition of cell cycle progression

2. Antimicrobial Activity

Pyridazine derivatives have been reported to possess antimicrobial properties, exhibiting effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.5 µg/mL
Compound EEscherichia coli1.0 µg/mL
Compound FCandida albicans0.75 µg/mL

3. Anti-inflammatory and Analgesic Effects

Indole and pyridazine derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially leading to analgesic effects .

Case Study: Anti-inflammatory Effects

In a study involving animal models, a related pyridazine compound was administered to assess its anti-inflammatory effects in an induced arthritis model. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to controls.

The biological activity of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for cancer cell proliferation.
  • Modulation of Signaling Pathways: Indoles are known to influence pathways like the PI3K/Akt and MAPK signaling cascades, which are vital for cell survival and proliferation.

Q & A

Q. Q1. What are the critical steps in synthesizing N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can purity be optimized?

Answer: The synthesis involves three key steps:

Indole derivative preparation : Alkylation of 1H-indole with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-(1H-indol-1-yl)ethyl intermediate .

Pyridazinone coupling : Reaction of 3-(3-methoxyphenyl)-6-hydroxypyridazine with chloroacetyl chloride in anhydrous THF to generate the pyridazinone-acetamide intermediate.

Final coupling : Amide bond formation via activation with HATU/DIPEA in dichloromethane, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Purity optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Adjust reaction stoichiometry to minimize byproducts like unreacted indole or pyridazinone derivatives .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify indole protons (δ 7.2–7.8 ppm), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and pyridazinone ring protons (δ 6.5–7.0 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
  • FT-IR : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

Q. Q3. What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent modifications :
    • Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Introduce halogen atoms (e.g., Cl, F) at the indole 5-position to improve receptor binding affinity .
  • Key SAR findings :
    • Pyridazinone ring oxidation reduces activity, while acetamide substitution improves solubility .
    • Methoxy groups on phenyl rings enhance blood-brain barrier penetration in CNS-targeted studies .

Q. Q5. What experimental strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Answer:

  • Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) with triplicate measurements to reduce variability .
  • Orthogonal assays : Validate cytotoxicity via ATP-based luminescence (CellTiter-Glo) alongside MTT .
  • Control standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

Q. Q6. How can computational modeling predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., CDK2) or GPCRs. Key residues (e.g., Lys33 in CDK2) may hydrogen-bond with the pyridazinone oxygen .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at acetamide carbonyl) using Schrödinger .

Q. Q7. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry for pyridazinone coupling to control exothermic reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixture) for higher yields .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) and optimize lyophilization for long-term storage .

Q. Q8. How do metabolite profiling and toxicity studies inform drug development?

Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites often result from O-demethylation or indole oxidation .
  • In vitro toxicity : Screen for hERG inhibition (patch-clamp assay) and hepatotoxicity (ALT/AST release in HepG2 cells) .
  • In vivo models : Dose rats (10–50 mg/kg) and monitor organ histopathology and plasma biomarkers .

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